IKK-3 Inhibitor

Overview

Description

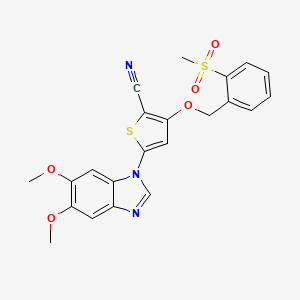

IKK-3 Inhibitor, also known as GSK319347A or CAY10576, is a member of benzimidazoles . It has a molecular formula of C22H19N3O5S2 and a molecular weight of 469.5 g/mol . It is primarily used for inflammation and immunology applications .

Synthesis Analysis

The synthesis of IKK-3 inhibitors involves replacing the substituted phenyl ring at the 4-position of the pyridine ring with an aliphatic group incorporating a primary amine. This results in a marked increase of the IKK-β inhibitory activity .

Molecular Structure Analysis

The molecular structure of IKK-3 Inhibitor is complex and involves several functional groups. The structure includes a thiophenecarbonitrile compound that acts as a potent ATP-competitive inhibitor of IKK-3 .

Chemical Reactions Analysis

IKK-3 Inhibitor competes with ATP in its reactions. It is a reversible inhibitor with an IC50 of 40 nM against IKK-3 . The IKK-3 Inhibitor has been shown to have excellent cellular activities when the 4-aminoalkyl group is optimized .

Physical And Chemical Properties Analysis

IKK-3 Inhibitor has a molecular weight of 469.5 g/mol . It is a solid substance that is beige in color . It is soluble in DMSO at a concentration of 10 mg/mL .

Scientific Research Applications

IKKα Inhibitors in Cancer Research

- Scientific Field : Cancer Research .

- Summary of Application : IKKα inhibitors play a central role in the canonical NF-kB pathway, which has been extensively characterized . These compounds represent the first chemical tools that can be used to further characterize the role of IKKα in cellular signaling, to dissect this from IKKβ and to validate it in its own right as a target in inflammatory diseases .

- Methods of Application : The study involved the use of novel, potent, and selective inhibitors of IKKα . They demonstrated effective target engagement and selectivity with IKKα in U2OS cells through inhibition of IKKα-driven p100 phosphorylation in the noncanonical NF-kB pathway without affecting IKKβ-dependent IKappa-Bα loss in the canonical pathway .

- Results or Outcomes : The study found that IKKα and IKKβ play key but divergent roles in the regulation of global NF-κB signaling and many aspects of cellular transcription .

IKK-Activated GSK3β Inhibitory Peptide in Inflammation Treatment

- Scientific Field : Inflammation Treatment .

- Summary of Application : Glycogen synthase kinase-3β (GSK3β), a multi-functional kinase, is a promising therapeutic target for the treatment of inflammation . Inhibitory κB kinase (IKK)-activated GSK3β inhibitory peptide (IAGIP) was designed as an inflammation-responsive anti-colitic therapeutic .

- Methods of Application : In cell-based experiments, in response to tumor necrosis factor (TNF)- and lipopolysaccharide (LPS)-mediated activation of IKK, cell-permeable IAGIP (CTP-IAGIP) inhibited GSK3β .

- Results or Outcomes : This led to increased production of anti-inflammatory cytokine interleukin-10 (IL-10) and suppression of TNF- and LPS-induced NFκB activity .

IKK-Activated GSK3β Inhibitory Peptide in Neurodegeneration Prevention

- Scientific Field : Neurodegeneration Prevention .

- Summary of Application : The study investigated whether the anti-inflammatory effects of IAGIP prevent neurodegeneration in the rodent model of Parkinson’s Disease (PD) .

- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .

- Results or Outcomes : The study did not provide specific details on the results or outcomes .

IKKα Inhibitors in Inflammatory Diseases

- Scientific Field : Inflammatory Diseases .

- Summary of Application : IKKα inhibitors can be used to further characterize the role of IKKα in cellular signaling, to dissect this from IKKβ and to validate it in its own right as a target in inflammatory diseases .

- Methods of Application : The study involved the use of novel, potent, and selective inhibitors of IKKα . They demonstrated effective target engagement and selectivity with IKKα in U2OS cells through inhibition of IKKα-driven p100 phosphorylation in the noncanonical NF-kB pathway without affecting IKKβ-dependent IKappa-Bα loss in the canonical pathway .

- Results or Outcomes : The study found that IKKα and IKKβ play key but divergent roles in the regulation of global NF-κB signaling and many aspects of cellular transcription .

IKKβ Inhibitors in Atherosclerosis Treatment

- Scientific Field : Atherosclerosis Treatment .

- Summary of Application : IKKβ drives canonical activation of NF-κB and is implicated in the link between inflammation and atherosclerosis, making it a promising therapeutic target . Various natural product derivatives, extracts, and synthetic, show anti-atherogenic potential by inhibiting IKKβ-mediated inflammation .

- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .

- Results or Outcomes : The study did not provide specific details on the results or outcomes .

IKK-3 Inhibitor in Inflammation/Immunology

- Scientific Field : Inflammation/Immunology .

- Summary of Application : IKK-3 Inhibitor is primarily used for Inflammation/Immunology applications .

- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .

- Results or Outcomes : The study did not provide specific details on the results or outcomes .

IKKα Inhibitors in Chemotherapeutic Interventions

- Scientific Field : Chemotherapeutic Interventions .

- Summary of Application : IKKα inhibitors can be used to further characterize the role of IKKα in cellular signaling, to dissect this from IKKβ and to validate it in its own right as a target in chemotherapeutic interventions .

- Methods of Application : The study involved the use of novel, potent, and selective inhibitors of IKKα . They demonstrated effective target engagement and selectivity with IKKα in U2OS cells through inhibition of IKKα-driven p100 phosphorylation in the noncanonical NF-kB pathway without affecting IKKβ-dependent IKappa-Bα loss in the canonical pathway .

- Results or Outcomes : The study found that IKKα and IKKβ play key but divergent roles in the regulation of global NF-κB signaling and many aspects of cellular transcription .

IKKβ Inhibitors in Atherosclerosis Treatment

- Scientific Field : Atherosclerosis Treatment .

- Summary of Application : IKKβ drives canonical activation of NF-κB and is implicated in the link between inflammation and atherosclerosis, making it a promising therapeutic target . Various natural product derivatives, extracts, and synthetic, show anti-atherogenic potential by inhibiting IKKβ-mediated inflammation .

- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .

- Results or Outcomes : The study did not provide specific details on the results or outcomes .

IKK-3 Inhibitor in Inflammation/Immunology

- Scientific Field : Inflammation/Immunology .

- Summary of Application : IKK-3 Inhibitor is primarily used for Inflammation/Immunology applications .

- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .

- Results or Outcomes : The study did not provide specific details on the results or outcomes .

Safety And Hazards

properties

IUPAC Name |

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(2-methylsulfonylphenyl)methoxy]thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S2/c1-28-17-8-15-16(9-18(17)29-2)25(13-24-15)22-10-19(20(11-23)31-22)30-12-14-6-4-5-7-21(14)32(3,26)27/h4-10,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTAHRLHGHFHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C#N)OCC4=CC=CC=C4S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469666 | |

| Record name | IKK-3 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

IKK-3 Inhibitor | |

CAS RN |

862812-98-4 | |

| Record name | IKK-3 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

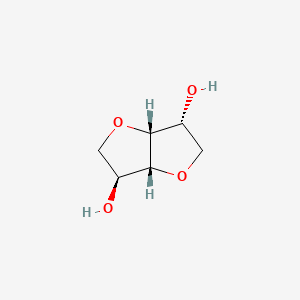

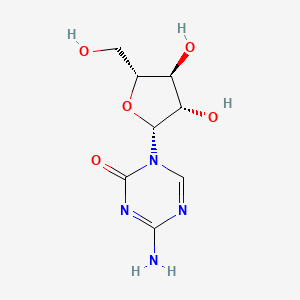

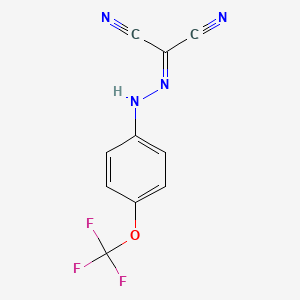

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine](/img/structure/B1672299.png)

![1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene](/img/structure/B1672301.png)

![N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1672303.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1672309.png)

![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)